Cas no 36269-04-2 ({6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate)

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate is a specialized organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various chemical reactions and applications. Its unique 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl group enhances its reactivity and selectivity in organic synthesis. The presence of the 4-methylbenzene-1-sulfonate moiety further contributes to its versatility, facilitating efficient transformations in chemical processes.
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate structure
36269-04-2 structure
Product name:{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
CAS No:36269-04-2
MF:C19H22O3S
MW:330.441184520721
CID:5976675
PubChem ID:13034422

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • EN300-37153448
    • 36269-04-2
    • {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C19H22O3S/c1-15-10-12-18(13-11-15)23(20,21)22-14-17-8-3-2-6-16-7-4-5-9-19(16)17/h4-5,7,9-13,17H,2-3,6,8,14H2,1H3
    • InChI Key: NWHLVFKZZGNYBX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1C2C=CC=CC=2CCCC1

Computed Properties

  • Exact Mass: 330.12896573g/mol
  • Monoisotopic Mass: 330.12896573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 51.8Ų

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37153448-5.0g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-37153448-0.5g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-37153448-2.5g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-37153448-0.25g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-37153448-0.1g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-37153448-1.0g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
1.0g
$770.0 2025-03-18
Enamine
EN300-37153448-0.05g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-37153448-10.0g
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate
36269-04-2 95.0%
10.0g
$3315.0 2025-03-18

Additional information on {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate

Compound Introduction: {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate (CAS No. 36269-04-2)

The compound {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate, identified by its CAS number 36269-04-2, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and chemical research. This compound belongs to a class of derivatives characterized by a fused ring system, which is a common structural motif in biologically active molecules. The presence of a benzoannulene core and a sulfonate substituent suggests unique electronic and steric properties that make it a subject of interest for various applications.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in understanding their role in drug design and development. The benzoannulene scaffold, a polycyclic aromatic hydrocarbon derivative, has been extensively explored for its ability to interact with biological targets. The introduction of a sulfonate group at the 5-position not only enhances solubility but also modulates the compound's reactivity and binding affinity. This dual functionality makes {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The sulfonate moiety is well-known for its ability to improve pharmacokinetic properties such as solubility and bioavailability. This characteristic is particularly valuable in the development of drugs that require oral administration or need to cross biological membranes efficiently. Additionally, the benzoannulene core has been implicated in various biological processes, making it an attractive scaffold for designing molecules that can interact with enzymes or receptors.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and experimental techniques have been employed to elucidate how structural modifications can influence biological activity. In the case of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate, the fusion of the benzoannulene ring system with the sulfonate group creates a unique set of interactions that can be exploited for therapeutic purposes. For instance, the sulfonate group can form hydrogen bonds with polar residues in proteins, while the aromatic system can engage in π-stacking interactions.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed functionalization strategies, have been employed to construct the desired framework efficiently. These synthetic approaches not only enhance the accessibility of the compound but also allow for easy modification to explore different derivatives.

In addition to its pharmaceutical potential, this compound has shown promise in material science applications. The unique electronic properties of benzoannulene derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The sulfonate group can further enhance these properties by improving film-forming characteristics and charge transport capabilities. Consequently, research into novel applications beyond traditional pharmaceuticals is an emerging area of interest.

Evaluation of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate in vitro has revealed interesting pharmacological profiles. Initial studies indicate that it exhibits moderate affinity for certain enzyme targets, suggesting potential as an inhibitor or modulator. Further investigation into its mechanism of action could uncover new therapeutic avenues or provide insights into existing biological pathways. Additionally, its interaction with cellular components has been explored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which have provided valuable information about its conformational behavior and binding dynamics.

The safety profile of this compound is another critical aspect that has been addressed through rigorous toxicological studies. Preliminary assessments have shown that it exhibits low toxicity at tested doses, making it a relatively safe candidate for further development. However, comprehensive toxicological evaluations are necessary to fully understand its potential risks and benefits before moving into clinical trials or industrial applications.

The future direction of research on this compound lies in expanding its chemical space through derivatization and exploring new applications. By modifying functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored properties for specific purposes. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible applications.

In conclusion,{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methyl 4-methylbenzene-1-sulfonate (CAS No.36269-04-2) represents a fascinating molecule with diverse potential applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation through both synthetic chemistry and biological exploration. As research continues to uncover new possibilities for this compound,{6},{7},{8},{9},tetrahydro,5H-benzo[7]annulen,-5-ylmethyl
it is poised to make significant contributions to science and technology.

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